molecular formula C80H111N3O34 B018861 Viriplanin A CAS No. 106153-36-0

Viriplanin A

Cat. No. B018861
CAS RN: 106153-36-0
M. Wt: 1658.7 g/mol
InChI Key: BYKZIESBUJUBPO-DQCTYACXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Viriplanin A is a natural product that is produced by the fungus Penicillium sp. It is a type of polyketide that has been found to have various biological activities. Viriplanin A has been the subject of extensive scientific research, with studies investigating its synthesis, mechanism of action, and potential applications in various fields.

Mechanism of Action

The mechanism of action of viriplanin A is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
Studies have shown that viriplanin A has a range of biochemical and physiological effects. For example, it has been found to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using viriplanin A in lab experiments is that it is a natural product, which means that it may have fewer side effects than synthetic compounds. It is also relatively easy to synthesize and purify. However, one limitation is that it may be difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are many potential future directions for research on viriplanin A. For example, further studies could investigate its potential as an anti-inflammatory agent, or its ability to induce apoptosis in cancer cells. Other studies could focus on the mechanism of action of viriplanin A, or on optimizing the synthesis and purification methods for the compound.
Conclusion
In conclusion, viriplanin A is a natural product that has been the subject of extensive scientific research. It has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. While there is still much to learn about the compound, its potential applications make it a promising area of research for the future.

Scientific Research Applications

Viriplanin A has been the subject of numerous scientific studies due to its potential applications in various fields. For example, it has been investigated for its anti-inflammatory and anti-cancer properties. Studies have also shown that viriplanin A has antimicrobial activity against a range of bacteria and fungi.

properties

CAS RN

106153-36-0

Product Name

Viriplanin A

Molecular Formula

C80H111N3O34

Molecular Weight

1658.7 g/mol

IUPAC Name

(E)-4-[6-[6-[6-[6-[[(1R,10S,12R,13R,21S,23S,24S)-24-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12-trihydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-10-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2,4-dimethyl-4-nitrosooxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-3-methyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C80H111N3O34/c1-30(17-51(89)90)75(95)116-71-35(6)106-56(26-49(71)100-15)114-73-37(8)108-58(29-78(73,10)82-99)111-69-33(4)104-53(24-47(69)87)110-68-32(3)103-52(23-46(68)86)109-50-27-79(11,97)63(76(96)101-16)40-20-41-61(66(93)59(40)50)67(94)62-44(84)21-42-39(60(62)65(41)92)18-38-19-43(83(13)14)74(80(42,12)117-38)115-55-25-48(88)70(34(5)105-55)112-57-28-77(9,81-98)72(36(7)107-57)113-54-22-45(85)64(91)31(2)102-54/h17,20-21,31-38,43,45-50,52-58,63-64,68-74,84-88,91,93,97H,18-19,22-29H2,1-16H3,(H,89,90)/b30-17+/t31?,32?,33?,34?,35?,36?,37?,38-,43-,45?,46?,47?,48?,49?,50-,52?,53?,54?,55?,56?,57?,58?,63-,64?,68?,69?,70?,71?,72?,73?,74-,77?,78?,79+,80+/m0/s1

InChI Key

BYKZIESBUJUBPO-DQCTYACXSA-N

Isomeric SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)N=O)OC3C(OC(CC3O)O[C@H]4[C@H](C[C@@H]5CC6=C7C(=C(C=C6[C@]4(O5)C)O)C(=O)C8=C(C7=O)C=C9[C@H]([C@](C[C@@H](C9=C8O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC(=O)/C(=C/C(=O)O)/C)OC)(C)N=O)O)O)(C)O)C(=O)OC)N(C)C)C)C)O)O

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)N=O)OC3C(OC(CC3O)OC4C(CC5CC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CC(C9=C8O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC(=O)C(=CC(=O)O)C)OC)(C)N=O)O)O)(C)O)C(=O)OC)N(C)C)C)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)N=O)OC3C(OC(CC3O)OC4C(CC5CC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CC(C9=C8O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC(=O)C(=CC(=O)O)C)OC)(C)N=O)O)O)(C)O)C(=O)OC)N(C)C)C)C)O)O

synonyms

viriplanin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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